Cas no 941987-73-1 (N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates dual fluorine substitutions, enhancing its electronic properties and metabolic stability. The compound features a benzothiazole core linked to a fluorobenzenesulfonylbutanamide moiety, suggesting possible bioactivity as a kinase inhibitor or protease modulator. The presence of fluorine atoms may improve binding affinity and selectivity toward biological targets. This compound is suited for exploratory studies in drug discovery, particularly in the development of small-molecule therapeutics targeting inflammation, oncology, or infectious diseases. Its synthetic versatility allows for further derivatization to optimize pharmacokinetic properties.
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide structure
941987-73-1 structure
Product name:N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
CAS No:941987-73-1
MF:C17H14F2N2O3S2
Molecular Weight:396.431468486786
CID:5502920

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
    • N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
    • インチ: 1S/C17H14F2N2O3S2/c18-11-6-8-12(9-7-11)26(23,24)10-2-5-15(22)20-17-21-16-13(19)3-1-4-14(16)25-17/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
    • InChIKey: ZFPLLDOMWHYCOG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2815-0474-2mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2815-0474-4mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2815-0474-5mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2815-0474-25mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2815-0474-75mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2815-0474-20μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2815-0474-1mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2815-0474-30mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2815-0474-3mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2815-0474-15mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941987-73-1 90%+
15mg
$89.0 2023-05-16

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide 関連文献

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamideに関する追加情報

Recent Advances in the Study of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS: 941987-73-1)

In recent years, the compound N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS: 941987-73-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and fluorobenzenesulfonyl moieties, has shown promising potential in various therapeutic applications, particularly in oncology and inflammatory diseases. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and preclinical evaluations.

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves a multi-step process that ensures high purity and yield. Recent studies have optimized the synthetic route, incorporating novel catalysts and green chemistry principles to enhance efficiency and reduce environmental impact. The compound's structural integrity has been confirmed through advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have also provided insights into its conformational stability and interaction with biological targets.

One of the most significant breakthroughs in the study of this compound is its identification as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. In vitro assays have demonstrated its ability to selectively target and inhibit kinases such as EGFR and VEGFR, which are critical in tumor angiogenesis and metastasis. Furthermore, molecular docking studies have elucidated the binding interactions between the compound and the active sites of these kinases, highlighting the role of the fluorobenzenesulfonyl group in enhancing binding affinity and specificity.

Preclinical evaluations of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide have yielded encouraging results. In animal models of colorectal and breast cancer, the compound exhibited significant tumor growth inhibition with minimal off-target effects. Pharmacokinetic studies revealed favorable absorption and distribution profiles, along with a manageable toxicity profile, suggesting its potential as a candidate for further clinical development. Additionally, its anti-inflammatory properties have been explored, with preliminary data indicating efficacy in reducing cytokine production in models of rheumatoid arthritis.

Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, potential drug-drug interactions, and scalability of synthesis need to be addressed in future studies. Researchers are also investigating the possibility of structural modifications to improve bioavailability and reduce side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide represents a compelling area of research in chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent positions it as a versatile therapeutic candidate. Continued research and development efforts will be crucial in unlocking its full potential and addressing the remaining challenges in its path to clinical use.

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